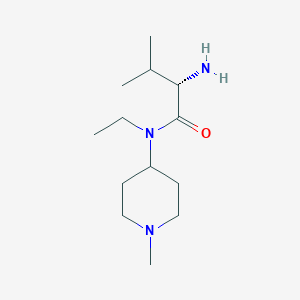

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a chiral center, making it optically active, and its structure includes functional groups that allow for diverse chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide typically involves multi-step organic synthesis. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbutanoic acid, ethylamine, and 1-methyl-4-piperidone.

Formation of Amide Bond: The carboxylic acid group of 3-methylbutanoic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of ethylamine to form the corresponding amide.

Reductive Amination: The ketone group in 1-methyl-4-piperidone undergoes reductive amination with the amide intermediate in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the amine or piperidine nitrogen atoms using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the amide bond or the piperidine ring, using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine or piperidine nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Reduced amides or secondary amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system due to its piperidine moiety.

Pharmacology: The compound can be studied for its potential effects on neurotransmitter systems, receptor binding, and enzyme inhibition.

Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring can mimic natural neurotransmitters, potentially binding to receptors in the brain and altering neuronal activity. The exact pathways and targets would depend on the specific biological context and the compound’s structural analogs.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide: The enantiomer of the compound, which may have different biological activity due to its chirality.

N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide: Lacks the amino group, potentially altering its reactivity and biological effects.

2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide: Without the (S)-configuration, which may affect its interaction with chiral biological targets.

Uniqueness

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its chiral center and piperidine ring make it a valuable compound for studying stereoselective interactions in biological systems.

Biologische Aktivität

(S)-2-Amino-N-ethyl-3-methyl-N-(1-methyl-piperidin-4-yl)-butyramide, also known as a piperidine derivative, has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into the compound's biological activity, including its pharmacokinetics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂O

- Molecular Weight : 234.30 g/mol

- IUPAC Name : this compound

Absorption and Distribution

Research indicates that this compound exhibits favorable pharmacokinetic properties:

- Human Intestinal Absorption : High probability of absorption (1.0) suggests efficient uptake in the gastrointestinal tract.

- Blood-Brain Barrier Penetration : A probability of 0.9577 indicates significant potential to cross the blood-brain barrier, which is critical for central nervous system (CNS) effects .

Metabolism

The compound is not significantly metabolized by key cytochrome P450 enzymes, indicating low risk for drug-drug interactions via this pathway. It is classified as a non-substrate for CYP450 2C9, 2D6, and 3A4 .

This compound primarily acts through modulation of neurotransmitter systems. It is thought to enhance nitric oxide (NO) production, which plays a vital role in various physiological processes including:

- Neurotransmission : NO acts as a signaling molecule in the CNS.

- Inflammation : It mediates pro-inflammatory responses by enhancing the synthesis of cytokines such as IL6 and IL8 .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

-

Study on Neuroprotective Effects :

A study demonstrated that this compound exhibited neuroprotective effects in models of neurodegeneration. The compound reduced neuronal apoptosis and inflammation markers in vitro, suggesting potential therapeutic applications in neurodegenerative diseases. -

Inflammation Model :

In an animal model of inflammation, administration of the compound resulted in a significant decrease in inflammatory markers compared to controls. This suggests its potential utility in treating inflammatory conditions. -

Cytokine Profile Analysis :

A detailed analysis revealed that treatment with this compound led to altered cytokine profiles, particularly increasing anti-inflammatory cytokines while decreasing pro-inflammatory ones, indicating a dual role in modulating immune responses.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-ethyl-3-methyl-N-(1-methylpiperidin-4-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-5-16(13(17)12(14)10(2)3)11-6-8-15(4)9-7-11/h10-12H,5-9,14H2,1-4H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDAQPFBMLGXGV-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCN(CC1)C)C(=O)C(C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C1CCN(CC1)C)C(=O)[C@H](C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.